N-(Prop-1-en-1-ylidene)benzamide

Description

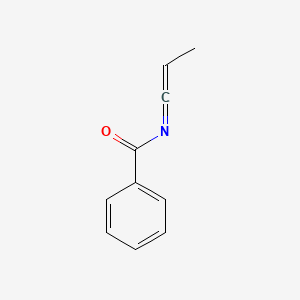

N-(Prop-1-en-1-ylidene)benzamide is a benzamide derivative characterized by a prop-1-en-1-ylidene (enamine) substituent on the nitrogen atom.

Properties

CAS No. |

179600-42-1 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.188 |

IUPAC Name |

N-prop-1-enylidenebenzamide |

InChI |

InChI=1S/C10H9NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h2-7H,1H3 |

InChI Key |

KJFBEDHOWYVRBU-UHFFFAOYSA-N |

SMILES |

CC=C=NC(=O)C1=CC=CC=C1 |

Synonyms |

Benzamide, N-1-propenylidene- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The enamine group in the target compound likely enhances conjugation, altering electronic properties compared to alkyl-substituted analogs like N-propylbenzamide.

- Synthesis methods vary: Alkyl derivatives often use coupling reactions (e.g., TBHP-mediated oxidation ), while heterocyclic derivatives employ Mannich reactions or condensation .

Spectroscopic and Crystallographic Characterization

Benzamides are consistently characterized using:

- 1H/13C NMR : To confirm substituent integration and electronic environments.

- X-ray crystallography : Used for N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide to resolve its N,O-bidentate structure .

- IR spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and enamine C=N stretching (~1600 cm⁻¹, hypothesized for the target compound).

Anticancer and Antimicrobial Activity

Key Trends :

Enzyme Modulation

- HAT Inhibitors/Activators : Anacardic acid-derived benzamides (e.g., CTPB, CTB) modulate p300 HAT activity , suggesting the target compound’s enamine group could influence similar pathways.

- Acetylcholinesterase Inhibition : Thiadiazole-containing benzamides (e.g., compounds 7a–7l ) show inhibitory activity via heterocyclic interactions .

Physicochemical and Functional Comparisons

Solubility and Reactivity

- Hydrophobic Groups (e.g., pentadecyl chains in anacardic acid derivatives ): Improve cell permeability but reduce aqueous solubility.

- Hydrophilic Groups (e.g., hydroxy in ): Enhance solubility but may limit membrane penetration.

- Enamine Group : Likely increases polarity compared to alkyl chains, balancing solubility and permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.